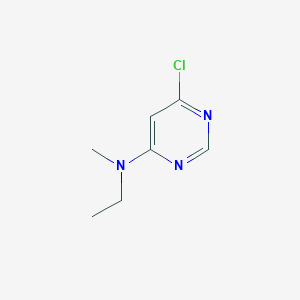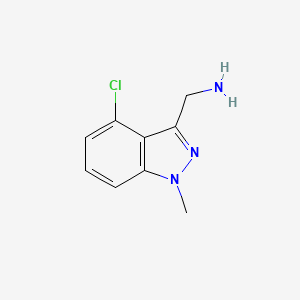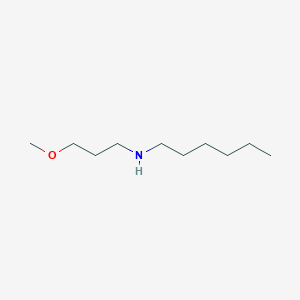
2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid
Vue d'ensemble
Description
“2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid” is a versatile material used in scientific research. Its unique structure allows for diverse applications in various fields, including pharmaceutical development and organic synthesis. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A new series of benzohomoadamantane-based amides were synthesized, fully characterized, and evaluated as sEHI .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . This structure is common in the pharmaceutical industry and is a key component in the synthesis of many drugs .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Applications De Recherche Scientifique
Pharmaceutical Testing
This compound is utilized in pharmaceutical testing as a high-quality reference standard . Reference standards are crucial for ensuring the consistency and accuracy of pharmaceutical testing, providing a benchmark against which other substances can be measured.
Drug Synthesis
As a piperidine derivative, this compound plays a significant role in drug synthesis. Piperidine structures are present in more than twenty classes of pharmaceuticals , indicating their widespread utility in medicinal chemistry.
Biological Activity Research
The piperidine nucleus is often explored for its biological activity. Research into the structure-activity relationship has shown that modifications to the piperidine ring can significantly impact the biological activity of a compound .
Chemical Linker in PROTAC Development
Piperidine derivatives can serve as rigid linkers in the development of Proteolysis Targeting Chimeras (PROTACs) . These are molecules designed to induce the degradation of specific proteins, a promising approach in targeted therapy.
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are involved in the synthesis of compounds with potential therapeutic effects, including analgesics, antipsychotics, and antihistamines .
Synthesis of Biologically Active Piperidines
The development of cost-effective methods for synthesizing biologically active piperidines is an important area of research. These compounds are key building blocks in the construction of drugs .
Targeted Protein Degradation
Piperidine derivatives are useful in targeted protein degradation, a novel therapeutic strategy that involves the selective elimination of disease-causing proteins .
Pharmacological Activity Studies
Studies on the pharmacological activity of piperidine derivatives help in understanding their potential as drug candidates. This includes evaluating their efficacy and safety profiles .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[1-(thiophen-2-ylmethyl)piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2S/c14-12(15)8-10-3-5-13(6-4-10)9-11-2-1-7-16-11/h1-2,7,10H,3-6,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFWENKKINTGDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(Thiophen-2-ylmethyl)piperidin-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









amine](/img/structure/B1460769.png)
![[4-(5-Methyl-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B1460770.png)
![1-[(4-Methylpiperazin-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1460772.png)


![2-[(4-Methoxyphenyl)methoxy]ethan-1-amine](/img/structure/B1460777.png)

